molecular formula C2H2N2S3 B7761095 CID 14078

CID 14078

Cat. No. B7761095
M. Wt: 150.3 g/mol
InChI Key: BIGYLAKFCGVRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 14078 is a useful research compound. Its molecular formula is C2H2N2S3 and its molecular weight is 150.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 14078 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 14078 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Control in Cells : CID is used for reversible and spatiotemporal control of protein function in cells, particularly in studying signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : Engineered CID systems, like PROTAC-CID, are used for mammalian inducible gene regulation and gene editing, allowing fine-tuning of gene expression and multiplexing biological signals (Ma et al., 2023).

  • Study of Protein-Protein Interactions : Photocaged-photocleavable CID allows reversible control of protein localization in living cells with high spatiotemporal resolution, useful in studying cell signaling networks (Aonbangkhen et al., 2018).

  • Solving Cell Biology Problems : CID has provided insights into lipid second messengers and small GTPases, helping to understand how a small pool of signaling molecules can generate diverse responses (DeRose, Miyamoto, & Inoue, 2013).

  • Barley Water Use Efficiency and Productivity : In agriculture, CID as carbon isotope discrimination, is used for improving water use efficiency and productivity of barley under drought-stress conditions (Anyia et al., 2007).

  • Methodological Studies in Child and Adolescent Development : CID is analyzed to assess how research designs align with research goals in developmental studies (Hamaker, Mulder, & van IJzendoorn, 2020).

  • High-Resolution Mass Spectrometry : CID is used in liquid chromatography/mass spectrometry analysis, aiding in obtaining clean product ion spectra for structural interpretation (Zhang et al., 2009).

  • Biocompatible CID for Eukaryotic Cells : Development of biocompatible CIDs like Tmp-SLF for modulating gene expression in mammalian cells without side effects (Czlapinski et al., 2008).

  • In Vitro Activities of CID Compounds : Synthesis and testing of CID compounds for controlling dimerization of engineered proteins, with applications in biological research and medical therapies (Keenan et al., 1998).

  • Tandem Quadrupole Mass Spectrometry : CID with tandem quadrupole mass spectrometry for mixture analysis and structure elucidation (Yost & Enke, 1978).

properties

IUPAC Name

1,3,4-thiadiazole-2,5-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGYLAKFCGVRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NN=C(S1)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 14078

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.